
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features an indole moiety linked to a dihydrooxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves the formation of the indole moiety followed by the construction of the dihydrooxazole ring. One common method involves the use of (1H-indol-3-yl)methyl electrophiles, which are generated rapidly and under mild conditions (25°C) in a microflow reactor . This method allows for efficient nucleophilic substitution reactions, enabling the synthesis of various indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microflow technology is particularly advantageous in industrial settings due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the dihydrooxazole ring, potentially leading to the formation of different ring structures.
Substitution: Nucleophilic substitution reactions are common, particularly involving the (1H-indol-3-yl)methyl electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures (around 25°C) and controlled environments to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies in drug development and biochemical research.
Mecanismo De Acción
The mechanism of action of (S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. The dihydrooxazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure, known for its role as a plant hormone.
Methyl (indol-3-yl)acetate: Another indole derivative with applications in organic synthesis and biological research.
Uniqueness
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to the presence of the dihydrooxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(4S)-4-(1H-indol-3-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H14N2O/c1-9-15-11(8-16-9)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7,11,14H,6,8H2,1H3/t11-/m0/s1 |
Clave InChI |
FVHFROUWVOEHDL-NSHDSACASA-N |
SMILES isomérico |
CC1=N[C@H](CO1)CC2=CNC3=CC=CC=C32 |
SMILES canónico |
CC1=NC(CO1)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


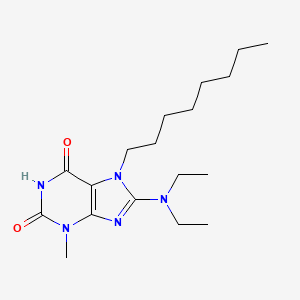
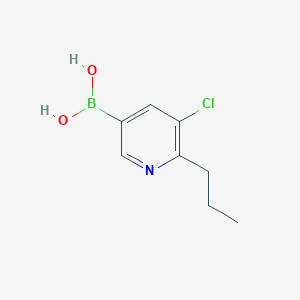
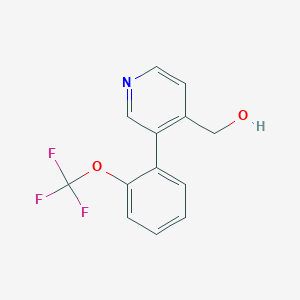
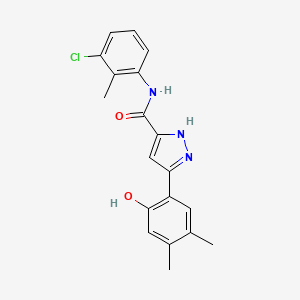
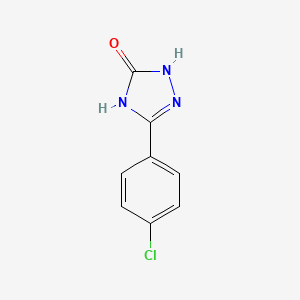
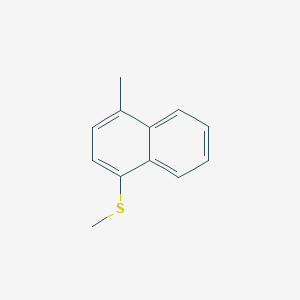
![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)
![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)

![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087307.png)
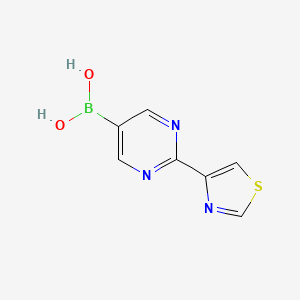
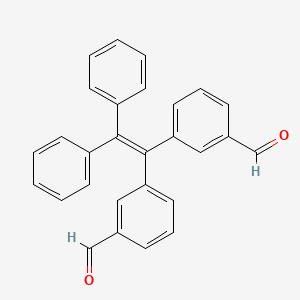
![2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14087324.png)
![1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087327.png)
